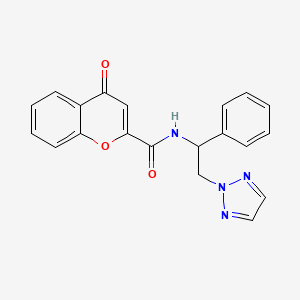
N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H20N6O6 and its molecular weight is 452.427. The purity is usually 95%.
BenchChem offers high-quality N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
Research has focused on the synthesis of derivatives of quinazoline and related heterocycles due to their potential cytotoxic activities. For instance, compounds derived from benzofuro[2,3-b]quinoline and other related heterocycles have been synthesized and evaluated for their growth inhibition properties in cancer cell lines, suggesting their relevance in developing anticancer agents (Bu, Deady, & Denny, 2000). Such studies indicate the potential of structurally related compounds in cancer research.
Anticancer and Antioxidant Properties
Compounds bearing the nitrophenyl group, similar in functionality to the nitro group in the query compound, have been synthesized and showed moderate to strong anticancer activity against specific cancer cell lines, along with significant antioxidant properties (Sayed et al., 2022). This suggests the compound could be explored for similar biological activities.
Enantioseparation of Amino Acids
Chiral derivatizing agents related to the query compound have been applied for the high-performance liquid chromatographic separation of enantiomers of unnatural secondary amino acids (Péter et al., 2002). This demonstrates the compound's potential utility in analytical chemistry, specifically in the separation sciences.
Antimicrobial Activities
Synthesis of new quinazoline derivatives and their evaluation for antimicrobial activities highlight another area of application. Derivatives of quinazoline have been prepared and tested for their activity against various bacteria and fungi, showing good activity in some cases (Patel & Shaikh, 2011). This suggests the possibility of the query compound having similar applications in developing new antimicrobial agents.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-cyano-4-nitroaniline with ethyl 3-oxobutanoate to form N-(2-cyano-4-nitrophenyl)acetamide. This intermediate is then reacted with 2-(2-aminoethyl)-1-methoxyethanol to form N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazoline-4-carboxamide. Finally, this intermediate is oxidized to form the desired compound, N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide.", "Starting Materials": [ "2-cyano-4-nitroaniline", "ethyl 3-oxobutanoate", "2-(2-aminoethyl)-1-methoxyethanol" ], "Reaction": [ "Step 1: Reaction of 2-cyano-4-nitroaniline with ethyl 3-oxobutanoate in the presence of a base such as sodium ethoxide to form N-(2-cyano-4-nitrophenyl)acetamide.", "Step 2: Reaction of N-(2-cyano-4-nitrophenyl)acetamide with 2-(2-aminoethyl)-1-methoxyethanol in the presence of a base such as potassium carbonate to form N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazoline-4-carboxamide.", "Step 3: Oxidation of N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazoline-4-carboxamide with an oxidizing agent such as manganese dioxide or potassium permanganate to form the desired compound, N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
Número CAS |
892259-54-0 |
Nombre del producto |
N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Fórmula molecular |
C21H20N6O6 |
Peso molecular |
452.427 |
Nombre IUPAC |
N-[2-(2-cyano-4-nitroanilino)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H20N6O6/c1-33-9-8-26-20(29)16-4-2-13(11-18(16)25-21(26)30)19(28)24-7-6-23-17-5-3-15(27(31)32)10-14(17)12-22/h2-5,10-11,23H,6-9H2,1H3,(H,24,28)(H,25,30) |
Clave InChI |
HZHUDMWLMSIHSM-UHFFFAOYSA-N |
SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCNC3=C(C=C(C=C3)[N+](=O)[O-])C#N)NC1=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



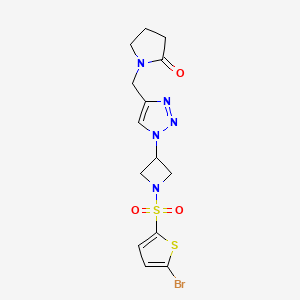

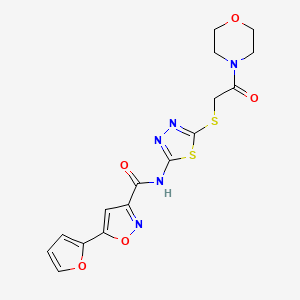
![N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2798608.png)

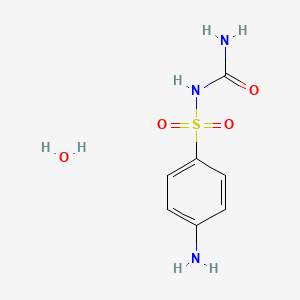
![N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide](/img/structure/B2798613.png)

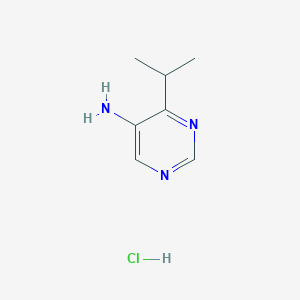
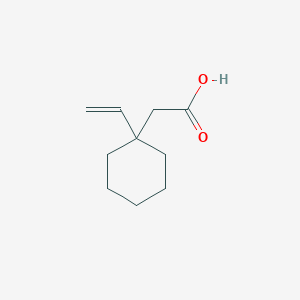
![Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2798619.png)
![4-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2798622.png)
